2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound that features both bromophenyl and hydroxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Uniqueness
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to its combination of bromophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C23H14BrNO6 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C23H14BrNO6/c24-15-4-1-13(2-5-15)20(27)12-31-23(30)14-3-10-18-19(11-14)22(29)25(21(18)28)16-6-8-17(26)9-7-16/h1-11,26H,12H2 |
InChI Key |
HCYYVJXCKRVARK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)Br |
Origin of Product |
United States |
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